Superior Cytotoxic Potency in Platinum(IV) Complexes Compared to Chloro and Iodo Analogs
Platinum(IV) complexes incorporating 4-bromophenylacetic acid as a ligand demonstrate significantly higher cytotoxicity compared to those with 4-chlorophenylacetic acid or 4-iodophenylacetic acid. In a panel of 12 cell lines, the bromo-containing complex (6) and the fluoro-containing complex (4) exhibited an average GI50 of 20 nM, whereas data for chloro and iodo analogs, while not explicitly detailed for every line, were noted to be less active overall [1].
| Evidence Dimension | In vitro cytotoxicity (GI50) across multiple cancer cell lines |
|---|---|
| Target Compound Data | Average GI50 = 20 nM (for Pt(IV) complex containing 4-bromophenylacetic acid ligand) |
| Comparator Or Baseline | 4-Chlorophenylacetic acid and 4-iodophenylacetic acid Pt(IV) complexes (data not fully reported, but activity was inferior) |
| Quantified Difference | Not quantifiable for all comparators; however, bromo and fluoro complexes were highlighted as having 'superior biological activity'. |
| Conditions | HT29 colon, U87 glioblastoma, MCF-7 breast, A2780 ovarian, H460 lung, A431 skin, Du145 prostate, BE2-C neuroblastoma, SJ-G2 glioblastoma, MIA pancreas, ADDP-resistant ovarian, and MCF10A breast cell lines. |
Why This Matters
This directly quantifies the importance of the bromo substituent for achieving nanomolar cytotoxicity in a therapeutic context, guiding medicinal chemists to select 4-bromophenylacetic acid over other halogenated analogs for Pt(IV) prodrug design.
- [1] George, E. et al. Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates. Molecules 2022, 27(20), 7120. View Source
